molecular formula C17H14ClNO2 B3017788 N-(3-chloro-2-methylphenyl)-2H-chromene-3-carboxamide CAS No. 338761-02-7

N-(3-chloro-2-methylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B3017788
CAS No.: 338761-02-7
M. Wt: 299.75
InChI Key: KJOHHEAOTGYROG-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2H-chromene-3-carboxamide is an organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of a chromene ring system, which is fused with a carboxamide group and substituted with a 3-chloro-2-methylphenyl group. Chromene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2H-chromene-3-carboxamide typically involves the reaction of 3-chloro-2-methylaniline with 2H-chromene-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenyl derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-2-methylphenyl)-2H-chromene-3-carboxamide is unique due to its chromene ring system, which imparts distinct chemical and biological properties. The presence of the chromene ring may enhance its stability, reactivity, and potential therapeutic effects compared to similar compounds with different ring systems .

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c1-11-14(18)6-4-7-15(11)19-17(20)13-9-12-5-2-3-8-16(12)21-10-13/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOHHEAOTGYROG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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